molecular formula C13H18FNO3S B15114469 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide

2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide

Cat. No.: B15114469
M. Wt: 287.35 g/mol
InChI Key: VAQSYQAQKOWUQV-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a fluorophenoxy group, a hydroxy group, and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Introduction of the hydroxy and methylsulfanyl groups: The intermediate is then reacted with a suitable reagent to introduce the hydroxy and methylsulfanyl groups, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 4-(2-fluorophenoxy)-2-(methylsulfanyl)pyrimidine

Uniqueness

2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide is unique due to the presence of both hydroxy and methylsulfanyl groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C13H18FNO3S

Molecular Weight

287.35 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(2-hydroxy-4-methylsulfanylbutyl)acetamide

InChI

InChI=1S/C13H18FNO3S/c1-19-7-6-11(16)8-15-13(17)9-18-12-4-2-10(14)3-5-12/h2-5,11,16H,6-9H2,1H3,(H,15,17)

InChI Key

VAQSYQAQKOWUQV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)COC1=CC=C(C=C1)F)O

Origin of Product

United States

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